2,5,5-trimethylcyclohexan-1-one

Catalog No.
S2895461
CAS No.
33543-18-9
M.F
C9H16O
M. Wt
140.226
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5,5-trimethylcyclohexan-1-one

CAS Number

33543-18-9

Product Name

2,5,5-trimethylcyclohexan-1-one

IUPAC Name

2,5,5-trimethylcyclohexan-1-one

Molecular Formula

C9H16O

Molecular Weight

140.226

InChI

InChI=1S/C9H16O/c1-7-4-5-9(2,3)6-8(7)10/h7H,4-6H2,1-3H3

InChI Key

OITMBHSFQBJCFN-UHFFFAOYSA-N

SMILES

CC1CCC(CC1=O)(C)C

Solubility

not available

2,5,5-Trimethylcyclohexan-1-one is an organic compound characterized by its cyclohexane structure with three methyl groups and a ketone functional group. Its molecular formula is C9H16OC_9H_{16}O, and it has a molecular weight of approximately 140.22 g/mol. The compound is known for its unique stereochemistry, which contributes to its distinct physical and chemical properties. It is typically a colorless liquid with a pleasant odor, making it suitable for various applications in the chemical industry.

  • Oxidation: The compound can be oxidized to produce corresponding alcohols or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form more saturated hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
  • Substitution Reactions: Halogenation can occur where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents .

The synthesis of 2,5,5-trimethylcyclohexan-1-one can be achieved through several methods:

  • Hydrogenation of Isophorone: This method involves the catalytic hydrogenation of isophorone under high pressure and temperature conditions.
  • Aldol Condensation: Utilizing acetone as a starting material, aldol condensation can yield intermediates that eventually lead to the formation of 2,5,5-trimethylcyclohexan-1-one.
  • Cyclization Reactions: Linear hydrocarbons can be cyclized to form the desired cyclohexane structure .

Interaction studies involving 2,5,5-trimethylcyclohexan-1-one are essential for understanding its reactivity and potential biological effects. These studies typically focus on its interactions with enzymes and other biological molecules. For instance, its ability to undergo oxidation or reduction can influence its reactivity in biological systems.

Several compounds share structural similarities with 2,5,5-trimethylcyclohexan-1-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3,3,5-TrimethylcyclohexanoneC9H16OC_9H_{16}OExhibits similar reactivity but different stereochemistry.
2,2,6-TrimethylcyclohexanoneC9H16OC_9H_{16}OUsed as a flavoring agent; has distinct applications.
IsophoroneC9H14OC_9H_{14}OAn α,β-unsaturated ketone; serves as a precursor for various chemicals .

Uniqueness: The uniqueness of 2,5,5-trimethylcyclohexan-1-one lies in its specific arrangement of methyl groups and the ketone functional group. This configuration influences its physical properties such as boiling point and solubility compared to its isomers.

XLogP3

2.3

Dates

Modify: 2024-04-14

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